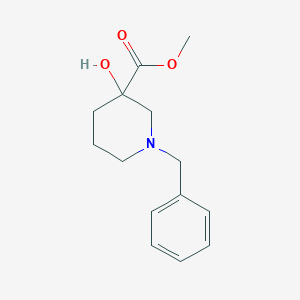

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOGDCEHWDILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554511 | |

| Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-88-3 | |

| Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel piperidine derivatives is a cornerstone of drug discovery and development, ensuring the unambiguous assignment of its three-dimensional architecture. This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a representative functionalized piperidine. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of synthesis, spectroscopy, and spectrometry to build a cohesive and self-validating structural argument. It is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction and Synthetic Strategy

The target molecule, this compound, possesses several key structural features: a tertiary amine within a piperidine ring, a benzyl group on the nitrogen, a quaternary center at the 3-position, a hydroxyl group, and a methyl ester. The presence of these functionalities dictates the synthetic approach and the subsequent analytical strategy for its structural confirmation.

A logical and common synthetic route to this class of compounds begins with a commercially available precursor, such as 1-benzyl-3-piperidone.[3] The synthesis of the parent carboxylic acid, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, has been described via a Strecker-type synthesis from 1-benzyl-3-piperidone hydrochloride, followed by hydrolysis of the intermediate cyanohydrin. Subsequent esterification of the carboxylic acid with methanol under acidic conditions would yield the target methyl ester.

An alternative powerful strategy for the formation of the piperidine ring itself is the Dieckmann condensation.[4] This intramolecular reaction of a diester in the presence of a base is highly effective for creating five- and six-membered rings.[4][5]

The choice of synthesis is critical as it provides the initial hypothesis for the molecular structure. All subsequent analytical data must be consistent with this proposed structure.

Integrated Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides a complete picture; rather, each technique offers a unique piece of the puzzle. The workflow presented here is designed to be self-validating, where the interpretation from one experiment is corroborated by another.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of the compound and providing initial structural clues through fragmentation analysis.

Expected Data for this compound (C₁₄H₁₉NO₃):

-

Molecular Formula: C₁₄H₁₉NO₃

-

Molecular Weight: 249.31 g/mol

-

Monoisotopic Mass: 249.1365 g/mol [6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton to form the [M+H]⁺ ion.[7]

-

Analysis:

-

Perform a full scan to identify the protonated molecule [M+H]⁺. For the target molecule, this would be observed at m/z 250.1438. The high resolution of the instrument allows for the confirmation of the elemental composition.

-

Conduct tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to induce fragmentation and observe the product ions.

-

Interpretation of Fragmentation Patterns:

The fragmentation of piperidine derivatives is well-characterized.[7][8] Key expected fragmentation pathways for this compound include:

-

Loss of Water (-18 Da): The presence of a hydroxyl group often leads to a facile neutral loss of water, resulting in a fragment at m/z 232.1332.

-

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a dominant pathway. The loss of the benzyl group (C₇H₇•, 91 Da) would lead to a fragment at m/z 158.0968. Conversely, cleavage of the piperidine ring can also occur.

-

Loss of the Methyl Ester Group: Fragmentation involving the ester group can lead to the loss of methoxycarbonyl radical (•COOCH₃, 59 Da) or methanol (CH₃OH, 32 Da).

The following diagram illustrates the logical workflow for mass spectrometry analysis.

Caption: Key expected HMBC correlations for structure confirmation.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry. [9] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solution of the compound in a suitable solvent or solvent system. [9]2. Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise spatial arrangement of every atom in the molecule. The resulting electron density map confirms the connectivity and stereochemistry.

The output of an X-ray crystallography experiment is a three-dimensional model of the molecule, which serves as the final and most authoritative piece of evidence in the structure elucidation process.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of multiple analytical techniques. By beginning with a synthetic hypothesis and then using mass spectrometry to confirm the molecular weight and elemental composition, IR spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the carbon-hydrogen framework, a confident structural assignment can be made. For absolute proof, particularly of stereochemistry, single-crystal X-ray diffraction is the gold standard. This in-depth, multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for any compound intended for further development.

References

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

Michigan State University (n.d.). Infrared Spectrometry. Available at: [Link]

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Wikipedia (n.d.). Dieckmann condensation. Available at: [Link]

-

PrepChem (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

-

Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

PubMed Central (PMC) (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 4. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate [smolecule.com]

- 6. PubChemLite - this compound (C14H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. As a key heterocyclic building block, this molecule's structure, featuring a benzyl-protected piperidine ring with tertiary alcohol and methyl ester functionalities at the C3 position, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document consolidates structural data, predicted physicochemical parameters, plausible synthetic and purification protocols, and modern analytical characterization methodologies. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Molecular Structure

This compound is a chiral molecule whose core is a piperidine scaffold. The nitrogen atom is protected by a benzyl group, a common strategy in multi-step synthesis to prevent unwanted side reactions and which can be removed in later stages. The C3 position is a quaternary carbon, substituted with both a hydroxyl group and a methyl carboxylate group, introducing key points for potential hydrogen bonding and further chemical modification.

Figure 2: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Expertise Note: This proposed protocol is an amalgamation of established procedures for similar chemical transformations. [1][2]The choice of a cyanohydrin route is a classic and effective method for installing a carboxylate and hydroxyl group onto a ketone. The subsequent Fischer esterification is a standard, acid-catalyzed reaction to form the methyl ester.

Step 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid [1]1. Reaction Setup: To a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid (1.5 equivalents). Cool the mixture to below 8°C in an ice bath. 2. Cyanide Addition: Slowly add potassium cyanide (2.0 equivalents) to the cooled solution. The temperature must be carefully maintained to control the exothermic reaction. 3. Reaction Monitoring: Stir the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). 4. Hydrolysis: Upon completion, add concentrated hydrochloric acid (approx. 5 volumes) and heat the mixture at 80°C for 1-2 hours to hydrolyze the nitrile to a carboxylic acid. 5. Workup and Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. The residue is then carefully neutralized to approximately pH 8 with an aqueous sodium hydroxide solution. The aqueous layer is washed with chloroform to remove any unreacted starting material. The aqueous phase is then acidified and passed through an ion-exchange column (e.g., Amberlite IR 120B) to isolate the amino acid, which can be crystallized from a suitable solvent system like acetone-water.

Trustworthiness Note: This protocol is self-validating. The formation of the intermediate can be confirmed by the disappearance of the ketone starting material on TLC and the appearance of a new, more polar spot. The final product's identity is confirmed via the analytical methods detailed in Section 4.0.

Step 2: Fischer Esterification to this compound [2]1. Reaction Setup: Suspend the 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (20 volumes). 2. Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst. 3. Reaction: Heat the mixture to reflux (approx. 65°C) for 4-8 hours. The reaction is driven to completion by the large excess of methanol. 4. Monitoring: Monitor the reaction by TLC for the consumption of the starting carboxylic acid. 5. Workup and Purification: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified.

Purification Protocol

Methodology: Flash column chromatography is the preferred method for purification.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity is chosen to effectively separate the slightly non-polar product from any remaining polar starting material or non-polar impurities.

-

Fraction Analysis: Fractions are collected and analyzed by TLC with UV visualization (for the benzyl group) and/or staining (e.g., potassium permanganate) to identify the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is ideal.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min.

-

Detector: A UV detector set to 254 nm is effective due to the aromatic benzyl group.

-

Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 250.14.

-

Advanced Analysis: Predicted collision cross-section (CCS) values can be used in ion mobility-mass spectrometry for further structural confirmation.

Table 3: Predicted Collision Cross Section (CCS) Data [3]| Adduct | m/z | Predicted CCS (Ų) | | :--- | :--- | :--- | | [M+H]⁺ | 250.14377 | 158.2 | | [M+Na]⁺ | 272.12571 | 163.1 | | [M+K]⁺ | 288.09965 | 160.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by mapping the carbon and proton framework.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ ~3.75 (s, 3H): Methyl ester (-OCH₃) protons.

-

δ ~3.60 (s, 2H): Benzylic (-CH₂-Ph) protons.

-

δ ~3.00-3.20 (m, 2H): Piperidine protons adjacent to nitrogen (C2-H, C6-H equatorial).

-

δ ~2.40-2.80 (m, 2H): Piperidine protons adjacent to nitrogen (C2-H, C6-H axial).

-

δ ~1.60-2.00 (m, 4H): Remaining piperidine protons (C4-H, C5-H).

-

Variable (br s, 1H): Hydroxyl (-OH) proton.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~175.0: Ester carbonyl carbon.

-

δ ~138.0: Quaternary aromatic carbon of the benzyl group.

-

δ ~129.0, 128.5, 127.5: Aromatic CH carbons.

-

δ ~75.0: Quaternary C3 carbon bearing the -OH and ester groups.

-

δ ~63.0: Benzylic (-CH₂-Ph) carbon.

-

δ ~55.0, 53.0: Piperidine carbons adjacent to nitrogen (C2, C6).

-

δ ~52.5: Methyl ester (-OCH₃) carbon.

-

δ ~35.0, 25.0: Remaining piperidine carbons (C4, C5).

Chemical Stability, Storage, and Handling

Stability: The compound is expected to be stable under normal laboratory conditions. [4]However, its functional groups present potential liabilities:

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The tertiary amine can be oxidized by strong oxidizing agents.

-

Degradation: Protect from excessive light and moisture to prevent degradation. [5] Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [4]Work should be conducted in a well-ventilated fume hood.

References

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H19NO3). Retrieved from [Link]

-

PubChem. (n.d.). (R)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Chemchart. (n.d.). methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). Retrieved from [Link]

-

Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1269755-42-1 | methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

-

European Patent Office. (2017). METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION - EP 3170809 A1. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and its Synthetic Precursor

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape

The synthesis of the target methyl ester is a logical and expected derivatization of this carboxylic acid. Therefore, this whitepaper will provide a comprehensive, field-proven protocol for the synthesis of the parent acid, followed by a discussion and generalized protocols for its esterification. The properties, applications, and safety data presented will primarily pertain to the parent acid and closely related 1-benzyl-3-hydroxypiperidine analogues, offering a robust foundation for researchers entering this area of chemical synthesis and drug discovery.

The Strategic Importance of the 1-Benzyl-3-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The introduction of a benzyl group on the piperidine nitrogen offers several advantages, including steric bulk, potential for aromatic interactions with biological targets, and a handle for synthetic modifications through debenzylation.

The 3-hydroxy-3-carboxy substitution pattern, in particular, creates a chiral center and provides versatile functional groups for further chemical elaboration. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid (or its ester derivative) offers a key point for amide bond formation, reduction to an alcohol, or other transformations. These features make compounds like Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate valuable building blocks in the synthesis of complex molecules with potential therapeutic applications, including analgesics, antipsychotics, and anticholinergic agents.[2][3]

Synthesis and Chemical Properties

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (CAS: 71052-79-4)

A reliable and documented method for the synthesis of the parent carboxylic acid proceeds via a cyanohydrin formation followed by hydrolysis.[4]

Experimental Protocol:

Step 1: Cyanohydrin Formation

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of a 1:1 tetrahydrofuran-water solution.

-

Add 2.99 ml (36 mmoles) of concentrated hydrochloric acid to the solution.

-

Cool the mixture to below 8°C.

-

Slowly add 4.687 g (72 mmoles) of potassium cyanide to the cooled solution.

-

Stir the reaction mixture for 4 hours, maintaining the temperature below 8°C.

-

Add an additional 1.495 ml (18 mmoles) of concentrated hydrochloric acid and 1.172 g (18 mmoles) of potassium cyanide.

-

Continue stirring for an additional hour.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic extract with water and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude cyanohydrin as an oily residue.

Causality of Experimental Choices: The use of a biphasic solvent system (THF-water) facilitates the dissolution of both the organic starting material and the inorganic cyanide salt. The reaction is performed at a reduced temperature to control the exothermic nature of the cyanohydrin formation and to minimize potential side reactions. The sequential addition of reagents ensures the reaction proceeds to completion.

Step 2: Hydrolysis to Carboxylic Acid

-

Dissolve the oily residue from the previous step in 14.4 ml of concentrated hydrochloric acid.

-

Heat the solution at 80°C for 1 hour to effect hydrolysis of the nitrile to a carboxylic acid.

-

Cool the reaction mixture and filter any solid impurities.

-

Wash the residue with acetone and combine the filtrate and washings.

-

Evaporate the solvent under reduced pressure to obtain a syrupy residue.

-

Adjust the pH of the residue to 8 with a 0.25 N aqueous sodium hydroxide solution.

-

Wash the solution three times with chloroform to remove any non-polar impurities.

-

The aqueous solution is then purified by ion-exchange chromatography using Amberlite IR 120B (H+ form).

-

After washing the column with water, the product is eluted with 5 N aqueous sodium hydroxide solution.

-

Evaporation of the eluate under reduced pressure and subsequent crystallization from acetone yields 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[4]

Self-Validating System: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak and the appearance of a carboxylic acid carbonyl stretch. The final product's purity can be confirmed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

Sources

A Technical Guide to the Physicochemical Properties and Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylate Derivatives

This technical guide provides an in-depth exploration of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and its immediate precursor, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the molecular characteristics, synthesis protocols, and potential applications of these important piperidine scaffolds.

Introduction and Structural Elucidation

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Functionalization of this ring at various positions allows for the fine-tuning of pharmacological activity. The title compound, this compound, and its corresponding carboxylic acid are valuable building blocks for creating complex molecules, particularly in the development of neurological and analgesic drugs.[1]

The substitution pattern—a benzyl group on the nitrogen, with both a hydroxyl and a carboxylate group on the same carbon (C3)—creates a chiral center and offers multiple points for further chemical modification. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed in later synthetic stages to enable further derivatization.[1]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties for the core precursor, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, are well-documented. The properties for its methyl ester can be extrapolated from this data.

| Property | Value (1-benzyl-3-hydroxypiperidine-3-carboxylic acid) | Value (this compound) | Data Source |

| Molecular Formula | C13H17NO3 | C14H19NO3 | PubChem[2] / Calculated |

| Molecular Weight | 235.28 g/mol | 249.31 g/mol | PubChem[2] / Calculated |

| IUPAC Name | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid | This compound | PubChem[2] / IUPAC Naming Convention |

| CAS Number | 71052-79-4 | Not assigned | PubChem[2] |

| Appearance | Prismatic crystals | Expected to be an oil or low-melting solid | PrepChem[3] / Chemical intuition |

| Solubility | Soluble in DMF; crystallizes from acetone/water | Expected to be soluble in common organic solvents | PrepChem[3] / Expected properties |

Synthesis Pathway and Experimental Protocols

The synthesis of these compounds originates from 1-benzyl-3-piperidone, a commercially available starting material. The key transformation involves a Strecker-type reaction to introduce the cyano and hydroxyl groups, followed by hydrolysis to the carboxylic acid. The final methyl ester can then be obtained through standard esterification.

Diagram of Synthesis Workflow

Caption: Synthesis workflow from 1-benzyl-3-piperidone to the target compounds.

Protocol 1: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid[3]

This protocol is adapted from established literature procedures. The causality behind the chosen conditions is critical for success. The initial reaction is performed at low temperature to control the exothermic addition of cyanide.

Materials:

-

1-benzyl-3-piperidone hydrochloride (8.13 g)

-

Potassium cyanide (KCN) (4.687 g + 1.172 g)

-

Concentrated hydrochloric acid (HCl) (2.99 mL + 1.495 mL)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Acetone

-

0.25 N Sodium hydroxide (NaOH) solution

-

Amberlite IR 120B (H+) resin

Procedure:

-

Cyanohydrin Formation: In a suitable reaction vessel, dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water (28.8 mL total).

-

Add 2.99 mL of concentrated HCl to the solution.

-

Cool the mixture to below 8°C in an ice bath. This low temperature is crucial to prevent the formation of side products and to safely handle the exothermic reaction upon cyanide addition.

-

Slowly add 4.687 g of potassium cyanide. Stir the mixture vigorously for 4 hours, maintaining the temperature below 8°C.

-

Add an additional 1.495 mL of concentrated HCl and 1.172 g of potassium cyanide and stir for another hour. This second addition drives the reaction to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

-

Hydrolysis: Evaporate the solvent under reduced pressure to yield an oily residue. Add 14.4 mL of concentrated hydrochloric acid and heat the mixture at 80°C for 1 hour. The acidic conditions and heat facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Purification: Cool the solution and filter any solids. Evaporate the filtrate to a syrupy residue. Adjust the pH to 8 with 0.25 N NaOH solution.

-

Wash the aqueous solution three times with chloroform to remove any remaining organic impurities.

-

Ion-Exchange Chromatography: Slowly load the aqueous solution onto a column packed with 200 mL of Amberlite IR 120B (H+) resin.

-

Wash the column with 1 L of water. Elute the product with 1.28 L of 5 N aqueous sodium hydroxide solution.

-

Crystallization: Evaporate the eluate under reduced pressure. Crystallize the resulting residue from acetone to yield the final product, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, as prisms.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification protocol. The use of a catalytic amount of strong acid is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

Materials:

-

1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.0 g)

-

Methanol (20 mL)

-

Sulfuric acid (concentrated, 0.1 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Suspend 1.0 g of the carboxylic acid in 20 mL of methanol in a round-bottom flask.

-

Carefully add 0.1 mL of concentrated sulfuric acid while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 3-hydroxy-3-carboxypiperidine scaffold is a key structural motif in various pharmacologically active agents. Its rigid structure, which presents functional groups in a defined three-dimensional orientation, makes it an attractive starting point for library synthesis.

-

Neurological Drugs: The piperidine core is central to many compounds that target the central nervous system. Derivatives can be synthesized to act as dopamine or serotonin receptor modulators.[1]

-

Analgesics: This scaffold is used in the synthesis of opioid receptor modulators, forming the basis for novel pain management therapeutics.[1]

-

Chiral Building Blocks: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.

Logical Relationship Diagram

Caption: Potential derivatization points and resulting applications.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken. The synthesis involves highly toxic potassium cyanide and corrosive acids.

-

Potassium Cyanide: Extremely toxic if swallowed, inhaled, or in contact with skin. All manipulations should be performed in a certified fume hood. A cyanide antidote kit should be readily available.

-

Acids/Bases: Concentrated HCl, H2SO4, and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

General Handling: Avoid inhalation of dust and vapors. Store in a cool, dry, well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of this compound and its synthesis. The detailed protocols and contextual information are intended to empower researchers to confidently utilize this versatile chemical building block in their synthetic endeavors.

References

-

1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]

-

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]

-

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

"biological activity of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate"

An In-Depth Technical Guide to the Biological Activity of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurological disorders, underscores its remarkable versatility and "drug-like" properties.[1][2][4] The piperidine scaffold's success can be attributed to its ability to confer favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes, while also providing a three-dimensional framework for precise interactions with biological targets.[4] This guide delves into the potential biological activities of a specific, yet under-explored, member of this family: this compound. While direct biological data for this compound is limited, its structural features provide a strong foundation for hypothesizing its potential therapeutic applications and outlining a comprehensive strategy for its investigation.

Molecular Profile of this compound

To understand the potential biological activities of this compound, a thorough analysis of its structural components is essential.

Chemical Structure:

Key Structural Features and Their Implications:

-

Piperidine Core: The central piperidine ring provides a robust and conformationally flexible scaffold. Its stereochemistry, particularly at the C3 position, will be a critical determinant of biological activity.

-

N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is a common feature in many biologically active compounds.[2][6] This group can engage in hydrophobic and aromatic interactions with protein targets and can influence the compound's overall lipophilicity and pharmacokinetic profile.

-

3-Hydroxy Group: The hydroxyl group at the C3 position introduces a polar functional group capable of forming hydrogen bonds. This is a crucial feature for interaction with many biological targets, including enzymes and receptors.[7]

-

3-Carboxylate Group (Methyl Ester): The methyl carboxylate at the C3 position adds another potential point of interaction and can influence the molecule's polarity and ability to cross cell membranes. The ester functionality also presents a potential site for metabolic hydrolysis, which could act as a pro-drug strategy.

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on substituted piperidine derivatives, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential

The piperidine scaffold is a well-established pharmacophore in oncology.[4][8][9] Numerous piperidine-containing compounds have demonstrated potent anticancer activity through various mechanisms.

-

HDM2-p53 Interaction Inhibition: A significant number of human cancers exhibit an overexpression of the HDM2 protein, which negatively regulates the p53 tumor suppressor.[8] Small molecule inhibitors that block the HDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. Substituted piperidines have been successfully developed as potent HDM2-p53 inhibitors.[8] The structural features of this compound, particularly the substituted piperidine core, suggest it could be a candidate for this class of inhibitors.

-

Sigma Receptor Modulation: Sigma receptors are overexpressed in several types of tumors, and their ligands have shown promise as antiproliferative agents.[10] Certain piperidine derivatives exhibit high affinity for sigma receptors, inducing apoptosis in cancer cells.[10]

Neurological and CNS Applications

The piperidine moiety is a key component of many drugs targeting the central nervous system (CNS).[4]

-

Dopamine Transporter (DAT) Inhibition: Hydroxypiperidine analogues have been synthesized as high-affinity ligands for the dopamine transporter.[7] These compounds can modulate dopamine levels in the brain and have potential applications in the treatment of conditions like cocaine addiction.[7] The 3-hydroxy-piperidine core of the title compound makes it a candidate for investigation as a DAT ligand.

-

Anti-Alzheimer's Activity: N-substituted piperidine analogues have been investigated as potential agents for Alzheimer's disease therapy.[2][6] These compounds often target multiple aspects of the disease, including cholinesterase inhibition and antioxidant activity.[6] The N-benzylpiperidine structure is a common motif in these multi-target agents.

Antimicrobial and Antiviral Activity

The versatility of the piperidine scaffold extends to infectious diseases.

-

Antiviral Action: N-benzyl piperidines have been shown to inhibit viruses such as the H1N1 influenza virus.[2] The mechanism often involves interaction with viral proteins crucial for replication.

-

Antibacterial and Antifungal Properties: Substituted piperidines have demonstrated broad-spectrum antimicrobial activity.[3][6]

Proposed Signaling Pathways and Mechanisms of Action

To elucidate the biological activity of this compound, it is crucial to investigate its effects on relevant cellular signaling pathways.

The p53 Activation Pathway

Should the compound act as an HDM2-p53 inhibitor, its mechanism would involve the activation of the p53 tumor suppressor pathway.

Caption: Proposed p53 activation pathway by an HDM2 inhibitor.

Dopamine Transporter Modulation

As a potential dopamine transporter ligand, the compound would modulate dopaminergic signaling.

Caption: Modulation of dopamine signaling via DAT inhibition.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of this compound is essential. The following is a general experimental workflow.

Caption: General experimental workflow for biological evaluation.

Synthesis of this compound

While several methods for the synthesis of substituted piperidines exist, a common approach involves the multi-step synthesis from commercially available starting materials. A plausible synthetic route could start from 1-benzyl-3-piperidone hydrochloride.[11]

Step-by-Step Synthesis (Hypothetical):

-

Cyanohydrin Formation: React 1-benzyl-3-piperidone hydrochloride with a cyanide source (e.g., potassium cyanide) in the presence of an acid to form the corresponding cyanohydrin.[11]

-

Hydrolysis: Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid using strong acid (e.g., concentrated HCl) and heat. This would yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[11]

-

Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of the compound.

-

Cell Culture: Plate human cancer cell lines (e.g., A549 for lung cancer) in 96-well plates and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 6.25 to 100 µM) and incubate for a specified period (e.g., 24-72 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Dopamine Transporter Binding Assay

This assay determines the affinity of the compound for the dopamine transporter.

-

Tissue Preparation: Prepare rat brain tissue homogenates, specifically from the striatum, which is rich in dopamine transporters.[7]

-

Radioligand Binding: Incubate the brain homogenates with a radiolabeled cocaine analogue (e.g., [³H]WIN 35,428) and varying concentrations of this compound.[7]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[7]

Concluding Remarks and Future Directions

This compound represents a promising, yet unexplored, molecule within the vast and therapeutically rich landscape of piperidine derivatives. Its structural features suggest a high potential for biological activity, particularly in the areas of oncology and neuroscience. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Future research should focus on the stereoselective synthesis of its enantiomers, as biological activity is often highly dependent on stereochemistry.[7] Furthermore, detailed structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the benzyl, hydroxyl, and carboxylate groups, will be crucial for optimizing its potency and selectivity for specific biological targets. The journey from a promising molecular structure to a clinically viable therapeutic is long and challenging, but for compounds like this compound, the potential rewards are immense.

References

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.

- Pharmacological Applications of Piperidine Deriv

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid. Smolecule.

- Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Methyl 1-benzyl-3-hydroxypiperidine-3-carboxyl

- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | C13H17NO3 | CID 20343117. PubChem.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C14H19NO3) [pubchemlite.lcsb.uni.lu]

- 6. ajchem-a.com [ajchem-a.com]

- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. nwmedj.org [nwmedj.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Preamble: Charting a Course into Unexplored Pharmacological Territory

To the dedicated researcher, the emergence of a novel chemical entity is not merely an observation but an invitation—a call to delineate its biological narrative. Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate stands as such an enigma. While its constituent moieties, the N-benzylpiperidine and 3-hydroxypiperidine scaffolds, are well-documented in medicinal chemistry, the specific pharmacology of their amalgamation in this particular ester remains largely uncharted in publicly accessible literature.

This guide, therefore, deviates from a retrospective summary of established facts. Instead, it adopts a forward-looking, investigative framework. We will proceed with a hypothesis-driven approach, grounded in the established pharmacology of its structural precedents, to propose a putative mechanism of action. This document will serve as a comprehensive roadmap for the rigorous scientific inquiry required to elucidate the compound's true biological function, offering detailed experimental designs and the causal reasoning behind them. Our exploration will be anchored in the principles of scientific integrity, ensuring that each proposed step is a self-validating component of a larger, coherent investigation.

Deconstruction of the Molecular Architecture: Clues from Known Pharmacophores

The structure of this compound presents three key pharmacophoric elements that inform our initial hypotheses:

-

The N-benzylpiperidine Core: This motif is a privileged structure in neuropharmacology. N-benzylpiperidine derivatives are known to exhibit a wide spectrum of activities, including inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDAC), as well as interactions with sigma (σ) receptors.[1][2] The benzyl group, in particular, can engage in π-π stacking interactions within receptor binding pockets.[3]

-

The 3-hydroxypiperidine Moiety: The hydroxyl group at the 3-position is a critical functional group that can participate in hydrogen bonding, a key interaction for receptor-ligand recognition.[4] Derivatives of 3-hydroxypiperidine are integral to compounds targeting a range of neurological pathways, including those involving GABA receptors and opioid receptors.[4][5][6]

-

The Methyl Carboxylate Group: The ester at the 3-position adds a potential point of hydrolysis by esterases in biological systems, which could imply a prodrug-like character. Alternatively, the ester itself may contribute to the binding affinity and selectivity for a specific target.

Given these structural features, we can formulate a primary hypothesis:

Primary Hypothesis: this compound is a centrally active agent, likely modulating neuronal function through interaction with one or more of the following targets: cholinergic enzymes (AChE), sigma (σ) receptors, or opioid receptors.

This hypothesis will guide our proposed experimental workflow.

A Proposed Investigative Workflow: From Broad Screening to Mechanistic Deep Dive

The following experimental plan is designed to systematically test our primary hypothesis and uncover the mechanism of action of this compound.

Phase 1: Initial Target Screening and Physicochemical Profiling

The initial phase aims to broadly assess the compound's interactions with our hypothesized targets and to understand its basic chemical properties.

Experimental Protocol 1: Synthesis and Purification

A reliable synthesis of the target compound is a prerequisite for any biological investigation. Based on the literature for related compounds, a plausible synthetic route is the esterification of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

Step-by-Step Synthesis:

-

Starting Material: 1-benzyl-3-piperidone hydrochloride.

-

Cyanohydrin Formation: React 1-benzyl-3-piperidone with potassium cyanide in an acidic aqueous/tetrahydrofuran mixture to form the corresponding cyanohydrin.[7]

-

Hydrolysis to Carboxylic Acid: Hydrolyze the nitrile group of the cyanohydrin using concentrated hydrochloric acid under heat to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]

-

Esterification: React the resulting carboxylic acid with methanol in the presence of a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride) to produce this compound.

-

Purification: Purify the final product using column chromatography on silica gel, followed by characterization using NMR, mass spectrometry, and HPLC to confirm identity and purity (>98%).

Causality of Experimental Choices: This multi-step synthesis is a standard and well-documented pathway for creating 3-hydroxy-3-carboxylate piperidine derivatives.[7] High purity is essential to ensure that any observed biological activity is attributable to the target compound and not impurities.

Experimental Protocol 2: Broad Receptor/Enzyme Panel Screening

A broad in vitro screening panel is the most efficient way to identify primary biological targets.

Methodology:

-

Compound Submission: Submit this compound to a commercial or in-house radioligand binding and enzyme inhibition screening service.

-

Target Selection: The panel should include, at a minimum:

-

Cholinergic System: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Sigma Receptors: σ1 and σ2 subtypes.

-

Opioid Receptors: μ (mu), δ (delta), and κ (kappa) subtypes.

-

Dopamine Receptors: D1, D2, D3.

-

Serotonin (5-HT) Receptors: A representative panel including 5-HT1A, 5-HT2A.

-

GABA Receptors: GABA-A and GABA-B.

-

-

Assay Conditions: Standardized binding assays using radiolabeled ligands for receptors and colorimetric or fluorometric assays for enzyme activity. The compound should be tested at a concentration of 10 µM to identify significant interactions.

Data Presentation: Initial Screening Results (Hypothetical)

| Target | % Inhibition at 10 µM |

| Acetylcholinesterase (AChE) | 85% |

| Sigma-1 (σ1) Receptor | 92% |

| Mu (μ) Opioid Receptor | 15% |

| Dopamine D2 Receptor | 8% |

Interpretation: The hypothetical data above would strongly suggest that AChE and the σ1 receptor are the primary targets of interest, warranting further investigation.

Phase 2: Target Validation and Potency Determination

Once primary targets are identified, the next phase is to quantify the compound's potency and selectivity.

Experimental Protocol 3: IC50/Ki Determination for AChE and σ1 Receptors

AChE Inhibition Assay (Ellman's Method):

-

Principle: A colorimetric assay where acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add AChE enzyme, DTNB, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance at 412 nm over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression.

-

σ1 Receptor Radioligand Binding Assay:

-

Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation from a suitable tissue source (e.g., guinea pig brain).[8]

-

Procedure:

-

Prepare membrane homogenates from guinea pig brains.

-

Incubate the membranes with a fixed concentration of -pentazocine and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation: Potency and Selectivity (Hypothetical)

| Target | IC50 / Ki (nM) |

| Acetylcholinesterase (AChE) | 75 nM (IC50) |

| Sigma-1 (σ1) Receptor | 25 nM (Ki) |

Interpretation: These hypothetical results would indicate that this compound is a potent inhibitor of both AChE and the σ1 receptor, with slightly higher affinity for the σ1 receptor.

Phase 3: Elucidating the Functional Consequences and Downstream Signaling

With confirmed targets and their potencies, the final phase is to understand the functional effects of these interactions.

Experimental Protocol 4: Cell-Based Functional Assays

Neuroprotection Assay (PC-12 Cells):

-

Rationale: Both AChE inhibition and σ1 receptor agonism have been linked to neuroprotective effects.[2]

-

Procedure:

-

Culture PC-12 cells (a common neuronal cell line).

-

Pre-treat the cells with varying concentrations of this compound for 24 hours.

-

Induce cellular stress/damage using an agent like H₂O₂ or glutamate.

-

Assess cell viability using an MTT or LDH assay.

-

An increase in cell viability in the presence of the compound would indicate a neuroprotective effect.

-

Signaling Pathway Analysis:

-

Diagram of the Hypothesized Dual-Action Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate

This guide provides a comprehensive framework for the in vitro evaluation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, a novel piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing the bioactivity and safety profile of this new chemical entity (NCE). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our recommendations in authoritative scientific principles.

Introduction: The Rationale for Investigation

The core structure, a substituted piperidine, suggests potential interactions with various biological targets.[1][3][4] The presence of the benzyl group and the methyl carboxylate moiety could influence its pharmacokinetic properties and target engagement. A systematic in vitro evaluation is the critical first step to elucidate the therapeutic potential and identify any potential liabilities of this compound. Our evaluation will follow a logical progression, starting with broad cytotoxicity screening, moving towards specific therapeutic hypotheses, and concluding with essential safety and metabolic profiling.

Foundational Assessment: Cytotoxicity Profile

Before exploring specific therapeutic activities, it is crucial to determine the compound's intrinsic cytotoxicity. This foundational data informs the concentration ranges for all subsequent assays and provides an initial indication of the therapeutic window. Cytotoxicity assays are essential in the early stages of drug development to eliminate compounds that are overtly toxic to cells.[5]

General Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7, A549, PC3) and a normal human cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well.[6][7] Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6]

-

Treatment: Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM) and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values by plotting a dose-response curve.[6]

Data Presentation: Cytotoxicity Profile

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| PC-3 | Prostate Cancer | To be determined |

| HaCaT | Normal Keratinocyte | To be determined |

Mechanism of Cell Death

Should significant cytotoxicity be observed, further assays can elucidate the mechanism of cell death, such as apoptosis or necrosis.[8] Assays measuring the release of lactate dehydrogenase (LDH) can indicate membrane damage associated with necrosis.[8]

Hypothesis-Driven Efficacy Testing

Based on the structural motifs of this compound, several therapeutic hypotheses can be explored.

Neuroprotective Potential

The piperidine core is present in several neuroprotective agents.[9] Therefore, evaluating the compound's ability to protect neuronal cells from insults is a logical step.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10]

-

Cell Culture: Culture SH-SY5Y cells and plate them in 96-well plates.[11]

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for an additional 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.1.

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Diagram: Neuroprotection Assay Workflow

Caption: Workflow for the in vitro neuroprotection assay.

Acetylcholinesterase Inhibition

Given the prevalence of the piperidine scaffold in compounds targeting the central nervous system, assessing the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, is warranted.[1][12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which uses a colorimetric reaction to measure enzyme activity.[12][13]

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]

-

Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and different concentrations of this compound.

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: Add ATCI to start the enzymatic reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of the yellow product.[13]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[13]

Antioxidant Activity

The potential for the compound to scavenge free radicals can be assessed using various in vitro antioxidant assays.[14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Setup: In a 96-well plate, mix different concentrations of the test compound with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[14] The reduction of the violet DPPH radical to the yellow DPPH-H by an antioxidant is monitored.[14]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation: Bioactivity Summary

| Assay | Endpoint | Result (IC50, µM) |

| Neuroprotection (SH-SY5Y) | % Viability Increase | To be determined |

| AChE Inhibition | IC50 | To be determined |

| DPPH Scavenging | IC50 | To be determined |

Early Safety and Pharmacokinetic Profiling (In Vitro DMPK)

Understanding the drug metabolism and pharmacokinetic (DMPK) properties of a compound is crucial for predicting its behavior in vivo.[16][17][18] Early in vitro DMPK studies can prevent late-stage drug development failures.[18]

Metabolic Stability

These assays determine the rate at which a compound is metabolized, which influences its half-life and clearance.[18]

Experimental Protocol: Microsomal Stability Assay

-

Incubation: Incubate this compound with liver microsomes (human and rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Determine the intrinsic clearance and predict the hepatic extraction ratio.

Cytochrome P450 (CYP) Inhibition

This assesses the potential for drug-drug interactions.[19]

Experimental Protocol: CYP Inhibition Assay

-

Incubation: Incubate the test compound with human liver microsomes and specific CYP isoform probe substrates.

-

Metabolite Quantification: Measure the formation of the probe substrate's metabolite via LC-MS/MS.

-

Data Analysis: Determine the IC50 value for the inhibition of each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9).

Plasma Protein Binding

This determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Setup: Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

-

Equilibration: Allow the system to reach equilibrium.

-

Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Blood-Brain Barrier (BBB) Permeability

For a compound with potential CNS activity, assessing its ability to cross the BBB is critical.[20][21][22]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Model Setup: Use a 96-well plate with a filter coated with a lipid mixture to mimic the BBB.

-

Compound Addition: Add the test compound to the donor wells.

-

Incubation: Allow the compound to permeate through the artificial membrane into the acceptor wells.

-

Quantification: Measure the compound concentration in both donor and acceptor wells.

-

Data Analysis: Calculate the permeability coefficient (Pe).

Diagram: In Vitro DMPK Cascade

Caption: A typical cascade of in vitro DMPK assays.

Cardiovascular Safety: hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23][24] Therefore, early assessment of hERG liability is a regulatory expectation.[16]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24]

-

Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the hERG current in response to a specific voltage protocol.[24]

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Current Measurement: Record the hERG tail current before and after compound application.

-

Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.[24]

Diagram: hERG Safety Assessment Workflow

Caption: Workflow for assessing hERG channel inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro evaluation strategy for this compound. The data generated from these studies will provide a robust initial profile of the compound's bioactivity, safety, and pharmacokinetic properties. Positive results will warrant further investigation, including more detailed mechanism of action studies and eventual progression to in vivo models. This structured approach ensures a thorough and efficient characterization of this novel piperidine derivative, paving the way for its potential development as a therapeutic agent.

References

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.

- Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO. (n.d.). Nuvisan.

- In Vitro DMPK - Curia Global. (n.d.). Curia Global.

- DMPK Assays | BioAgilytix. (n.d.). BioAgilytix.

- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (2016). ResearchGate.

- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.

- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health.

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.

- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PubMed Central.

- (PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2025). ResearchGate.

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (n.d.). Benchchem.

- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed.

- (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate.

- How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025). Sygnature Discovery.

- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central.

- hERG Assay | PPTX. (n.d.). Slideshare.

- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.

- Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. (n.d.). Benchchem.

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). National Institutes of Health.

- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI.

- hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- In vitro screening methods ach, ne and 5-HT | PPT. (n.d.). Slideshare.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central.

- Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2023). International Journal of Novel Research in Pharmacy.

- Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024). Mediford Corporation.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PubMed Central.

- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Frontiers.

- Cytotoxicity Assays | Life Science Applications. (n.d.). Biotium.

- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.

- Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (n.d.). AGETDS.

- Assays for Predicting Acute Toxicity. (n.d.). NCBI.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate.

- Application Notes and Protocols: In Vitro Neuroprotection Assay Using Eleutheroside C. (n.d.). Benchchem.

- Pharmacological screening of synthetic piperidine derivatives. (n.d.). Semantic Scholar.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). ResearchGate.

- Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF. (2025). ResearchGate.

- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press.

- Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles. (2023). PubMed Central.

- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate.